molecular formula C21H27N3O4S2 B2513904 1-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 941982-14-5

1-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2513904
CAS No.: 941982-14-5
M. Wt: 449.58
InChI Key: QKKACWPCGGFORF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a sulfonyl group connected to a methoxyphenyl group, and a carboxamide group. Also attached to the piperidine ring is a tetrahydrobenzo[d]thiazol group, which is a fused ring system containing a benzene ring, a thiazole ring, and a saturated carbon ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown the synthesis of new chemical structures derived from compounds with similar structural motifs, demonstrating potential anti-inflammatory and analgesic properties. These synthesized compounds have been evaluated as cyclooxygenase inhibitors, showcasing significant inhibitory activity and presenting a foundation for further pharmacological exploration (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Applications

Another study focused on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, aiming to evaluate their potential as anticancer agents. This research demonstrated that certain synthesized compounds exhibit strong anticancer activities, underscoring the relevance of such molecular frameworks in the development of new therapeutic agents (Rehman et al., 2018).

Pharmacological Properties

The pharmacological exploration of benzamide derivatives as selective serotonin 4 receptor agonists illustrates the compound's potential effects on gastrointestinal motility. Such studies highlight the therapeutic potential of structurally similar compounds in addressing gastrointestinal disorders, suggesting a possible research application for the compound (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Antimicrobial Studies

Additionally, compounds with related structural features have been synthesized and evaluated for their antimicrobial activities. The identification of considerable antibacterial activity in these compounds supports the notion that similar chemical entities could be potent candidates for antimicrobial drug development (Patel & Agravat, 2009).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Its activity would depend on its interactions with biological targets, which are not known at this time .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound shows promise as a therapeutic agent .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-14-3-8-18-19(13-14)29-21(22-18)23-20(25)15-9-11-24(12-10-15)30(26,27)17-6-4-16(28-2)5-7-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKACWPCGGFORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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